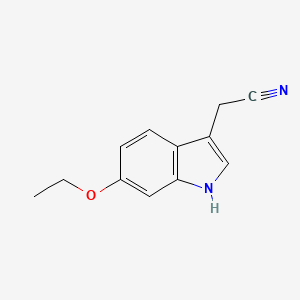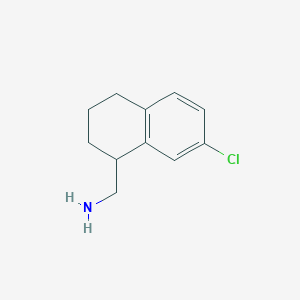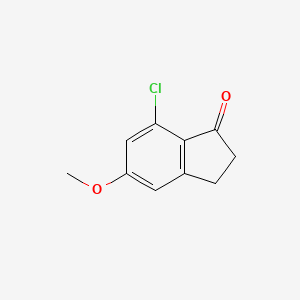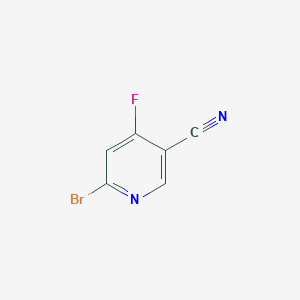
(R)-1-(4-methylbenzyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-methylbenzyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylbenzyl group and a hydroxyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-methylbenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 4-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form 1-(4-methylbenzyl)pyrrolidine.
Hydroxylation: The resulting 1-(4-methylbenzyl)pyrrolidine is then subjected to hydroxylation at the third position to yield ®-1-(4-methylbenzyl)pyrrolidin-3-ol. This step often involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-methylbenzyl)pyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
®-1-(4-methylbenzyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
®-1-(4-methylbenzyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-1-(4-methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes.
相似化合物的比较
Similar Compounds
(S)-1-(4-methylbenzyl)pyrrolidin-3-ol: The enantiomer of ®-1-(4-methylbenzyl)pyrrolidin-3-ol, differing in the spatial arrangement of atoms.
1-(4-methylbenzyl)pyrrolidine: Lacks the hydroxyl group at the third position.
1-benzylpyrrolidin-3-ol: Lacks the methyl group on the benzyl ring.
Uniqueness
®-1-(4-methylbenzyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the 4-methylbenzyl group and the hydroxyl group
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1 |
InChI 键 |
OTAGUVODSNQJHZ-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2CC[C@H](C2)O |
规范 SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)



